molecular formula C14H20N2OS B11810845 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11810845
M. Wt: 264.39 g/mol
InChI Key: WODQEWVQABUBTG-UHFFFAOYSA-N
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Description

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a tert-butylthio group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of the pyrrolidine ring from S-proline via chloroacetylation followed by amidation . The pyridine ring can be introduced through a nucleophilic substitution reaction, where the tert-butylthio group is added using tert-butylthiol and a suitable base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: tert-Butylthiol, suitable bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, along with the tert-butylthio substituent. This combination of functional groups provides a distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H20N2OS/c1-14(2,3)18-13-7-6-11(9-15-13)12-5-4-8-16(12)10-17/h6-7,9-10,12H,4-5,8H2,1-3H3

InChI Key

WODQEWVQABUBTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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